molecular formula C12H13ClN2OS B1438191 N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide CAS No. 1098361-16-0

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide

Cat. No.: B1438191
CAS No.: 1098361-16-0
M. Wt: 268.76 g/mol
InChI Key: XEDAOJOZFJRAIS-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide is a benzothiazole-derived amide compound characterized by a chloro-substituted propanamide chain and an N-methyl group. The benzothiazole moiety is a bicyclic aromatic system containing sulfur and nitrogen, which confers unique electronic and steric properties to the molecule. The compound’s molecular formula is C₁₂H₁₂ClN₂OS, with a molecular weight of 282.75 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of ~70 Ų, two hydrogen bond acceptors, and one hydrogen bond donor, suggesting moderate solubility in polar solvents.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-8(13)12(16)15(2)7-11-14-9-5-3-4-6-10(9)17-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDAOJOZFJRAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NC2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Ring

The benzothiazole ring is typically synthesized by cyclization reactions involving 2-aminothiophenol and aldehydes or ketones. This step is crucial as it establishes the heterocyclic core essential for the compound's biological activity.

  • For example, Shaikh et al. reported the synthesis of benzothiazole derivatives starting from 2-aminobenzothiazole intermediates prepared via cyclization reactions.
  • The cyclization often proceeds under reflux conditions in ethanol or other suitable solvents, sometimes catalyzed by acids or bases to facilitate ring closure.

Chlorination of the Benzothiazole Ring

Chlorination is performed to introduce chloro substituents on the benzothiazole ring, which can influence the compound's reactivity and biological properties.

  • Chlorination reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are commonly employed to achieve selective chlorination.
  • The position of chlorination is controlled by reaction conditions and the nature of substituents on the benzothiazole ring.
  • This step often precedes amidation to ensure the chloro substituent is in place for subsequent reactions.

Amidation Reaction to Form the Final Compound

The key step in preparing N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide is the amidation reaction, where the chlorinated benzothiazole intermediate reacts with propanoyl chloride derivatives.

  • Amidation is typically carried out in the presence of a base such as pyridine, which acts as an acid scavenger to neutralize hydrochloric acid formed during the reaction.
  • The reaction conditions are optimized to favor the formation of the amide bond without side reactions.
  • The methyl group on the nitrogen is introduced via the appropriate propanoyl chloride derivative (e.g., 2-chloro-N-methylpropanoyl chloride).

Representative Synthetic Route Summary

Step Reaction Reagents/Conditions Outcome
1 Benzothiazole ring formation 2-Aminothiophenol + aldehyde/ketone, reflux in ethanol Formation of benzothiazole core
2 Chlorination Thionyl chloride or PCl5, controlled temperature Introduction of chloro substituent on benzothiazole
3 Amidation Chlorinated benzothiazole + 2-chloro-N-methylpropanoyl chloride, pyridine base, solvent (e.g., DMF) Formation of this compound

Detailed Research Findings and Data

While direct preparation data for this exact compound is limited, analogous benzothiazole amide syntheses provide valuable insights:

  • Shaikh et al. synthesized benzothiazole derivatives via Knoevenagel condensation and amidation steps, showing that amidation with chloroacetyl chloride derivatives in DMF with potassium carbonate yields high purity amides.
  • The amidation step is sensitive to reaction conditions, and anhydrous solvents like DMF and bases like K2CO3 or pyridine are critical for high yields.
  • Typical yields for amidation reactions in benzothiazole derivatives range from 60% to 90%, depending on substituents and reaction optimization.

Notes on Reaction Optimization and Purification

  • Reaction temperature and time are optimized to minimize side reactions such as hydrolysis or over-chlorination.
  • Purification is commonly achieved by recrystallization from solvents like methanol or by chromatographic methods.
  • Characterization of the final compound includes melting point determination, NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods from Literature

Preparation Step Methodology Key Reagents Conditions Yield Range Notes
Benzothiazole ring synthesis Cyclization of 2-aminothiophenol with aldehydes/ketones 2-Aminothiophenol, aldehyde/ketone Reflux in ethanol, acid/base catalyst 70-85% Core heterocycle formation
Chlorination Electrophilic substitution using chlorinating agents Thionyl chloride, PCl5 Controlled temperature, inert atmosphere 60-80% Position-selective chlorination
Amidation Reaction with propanoyl chloride derivatives 2-chloro-N-methylpropanoyl chloride, pyridine or K2CO3 Room temp to reflux, DMF or pyridine solvent 65-90% Formation of amide bond

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
N-(1,3-Benzothiazol-2-ylmethyl)propanamide Benzothiazole + propanamide No chloro or N-methyl groups 220.29
N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-chloropropanamide Methylenedioxy-benzothiazole + chloropropanamide Methylenedioxy ring substituent 298.73
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + arylacetamide Arylacetamide backbone, no benzothiazole 232.30
5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine Oxadiazole + chloroaryl group Oxadiazole core, distinct heterocyclic system 286.73


Key Observations :

  • Benzothiazole vs. Thiazole/Oxadiazole : The benzothiazole core in the target compound provides greater aromaticity and rigidity compared to simpler thiazoles (e.g., ) or oxadiazoles (e.g., ), which may enhance π-π stacking interactions in biological targets.
  • Chloro Substituent: The 2-chloro group in the propanamide chain differentiates the target compound from non-halogenated analogues like N-(1,3-benzothiazol-2-ylmethyl)propanamide. This modification likely increases electrophilicity and influences binding to hydrophobic pockets, as seen in structurally similar chloroaryl oxadiazoles.
Physicochemical and Pharmacokinetic Properties
Property Target Compound N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-chloropropanamide N-(3-Chlorophenyl)oxadiazole
LogP ~2.5 (estimated) ~2.8 (higher due to methylenedioxy group) ~3.1
TPSA (Ų) 70.2 85.5 (additional oxygen atoms) 65.4
Hydrogen Bond Donors 1 1 2
Solubility Moderate in DMSO Poor in water, better in DMF Low in polar solvents

Insights :

  • The methylenedioxy analogue () has higher polarity (TPSA = 85.5) but reduced aqueous solubility due to increased steric bulk.
  • The oxadiazole derivative () exhibits lower TPSA, favoring blood-brain barrier penetration.

Biological Activity

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide, with the CAS number 1098361-16-0, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

  • Molecular Formula : C₁₂H₁₃ClN₂OS
  • Molecular Weight : 268.76 g/mol
  • Structure : The compound features a benzothiazole moiety, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of benzothiazole derivatives, including this compound, typically involves multi-step reactions. Recent methodologies include:

  • Knoevenagel Condensation : This method has been employed to create various benzothiazole derivatives with enhanced biological properties .
  • Hybridization Techniques : Molecular hybridization has been utilized to combine different pharmacophores, potentially increasing the efficacy of the resultant compounds .

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. The compound demonstrated moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-Tubercular Activity

In vitro studies have indicated that this compound shows promising anti-tubercular activity against Mycobacterium tuberculosis. The binding affinity to key proteins involved in the bacterial metabolism suggests a potential mechanism for its efficacy.

Compound Binding Affinity (kcal/mol)
This compound-8.4

This binding affinity indicates that the compound could effectively inhibit critical pathways in the bacteria, similar to established anti-tubercular agents .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Phospholipase A2 and Cyclooxygenase-2 Inhibition : These activities suggest potential applications in inflammatory diseases and pain management .

Case Studies

A notable study investigated the effects of this compound on a murine model infected with Mycobacterium tuberculosis. The study reported:

  • Reduction in Bacterial Load : Mice treated with the compound showed a significant decrease in bacterial load compared to untreated controls.
  • Improved Survival Rates : The survival rate of infected mice improved significantly with treatment.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide?

Methodological Answer: A common approach involves reacting 2-aminobenzothiazole derivatives with chloroacetyl chloride or its analogs in the presence of a base (e.g., potassium carbonate or triethylamine). For example:

  • Step 1: Dissolve 2-aminobenzothiazole (1.5 g, 0.01 mol) in dimethylformamide (DMF) with K₂CO₃ (4.14 g, 0.03 mol) at 0°C.
  • Step 2: Add chloroacetyl chloride (1.03 mL, 0.013 mol) dropwise under stirring.
  • Step 3: React at room temperature for 6 hours, followed by ice-water quenching and extraction with ethyl acetate.
  • Yield: ~91% after recrystallization from ethanol .

Alternative protocols use dioxane as a solvent and triethylamine to neutralize HCl byproducts .

Q. How is the compound characterized to confirm its purity and structural integrity?

Methodological Answer: Key analytical techniques include:

  • Melting Point (m.p.): Measure m.p. (e.g., 241–242°C for intermediates) to assess purity .
  • Chromatography: TLC with solvent systems like acetonitrile:methanol (1:1) to determine Rf values (e.g., 0.74 for analogs) .
  • Spectroscopy:
    • IR: Identify functional groups (e.g., C=N stretch at ~1620 cm⁻¹, C-Cl at ~693 cm⁻¹) .
    • NMR: Analyze proton environments (e.g., aryl-H at δ 6.4–8.3 ppm in CDCl₃) .
    • Mass Spectrometry (FABMS): Confirm molecular ion peaks (e.g., m/z 466 for analogs) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during characterization?

Methodological Answer: Discrepancies in NMR or IR data may arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

  • Cross-Validation: Use complementary techniques (e.g., X-ray crystallography to resolve ambiguous NOE signals) .
  • Computational Modeling: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.
  • Solvent Standardization: Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR .

Q. What strategies are effective for optimizing reaction yields in derivative synthesis?

Methodological Answer: Yield optimization involves:

  • Reagent Ratios: Use a 10–20% excess of chloroacetyl chloride to drive the reaction .
  • Temperature Control: Reflux in ethanol or DMF at 70–90°C for 6–8 hours .
  • Catalyst Screening: Test bases like NaOAc or K₂CO₃ for improved kinetics .
  • Workup Refinement: Precipitate products via pH adjustment (e.g., NH₃ to pH 8–9) and recrystallize from ethanol/water mixtures .

Q. How can the compound’s crystal structure and intermolecular interactions inform drug design?

Methodological Answer: X-ray crystallography reveals:

  • H-Bond Networks: Intermolecular N–H⋯N bonds (e.g., 2.8–3.0 Å) stabilizing dimer formation .
  • Conformational Flexibility: Gauche orientations of substituents (dihedral angles ~-100°) affecting binding pocket compatibility .
  • π-π Stacking: Aryl ring interactions (e.g., S⋯S contacts at 3.62 Å) relevant to receptor docking .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Screening: Use microdilution assays against S. aureus (MIC ≤ 25 µg/mL for thiazole analogs) .
  • Anticancer Profiling: MTT assays on cancer cell lines (e.g., IC₅₀ values via 24–48 hr exposure).
  • Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates (e.g., ATPase activity measurement) .

Q. How can SAR (Structure-Activity Relationship) studies guide derivative design?

Methodological Answer:

  • Core Modifications: Substitute the benzothiazole ring with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Side-Chain Variation: Replace -CH₃ with bulkier groups (e.g., adamantyl) to improve lipophilicity and target affinity .
  • Bioisosteres: Replace chlorine with fluorine to optimize metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide

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